molecular formula C21H23ClN4O3 B2427929 1-(3-Chlorophenyl)-3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 1903247-81-3

1-(3-Chlorophenyl)-3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one

Cat. No.: B2427929
CAS No.: 1903247-81-3
M. Wt: 414.89
InChI Key: XFADLDUOJOWUDS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H23ClN4O3 and its molecular weight is 414.89. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3/c1-15-4-2-7-19(23-15)29-18-8-9-24(13-18)20(27)14-25-10-11-26(21(25)28)17-6-3-5-16(22)12-17/h2-7,12,18H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFADLDUOJOWUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CN3CCN(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Chlorophenyl)-3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

C20H23ClN2O3C_{20}H_{23}ClN_{2}O_{3}

This structure includes a chlorophenyl group, a pyrrolidine moiety, and an imidazolidinone backbone, which are key to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The presence of the 6-methylpyridine and pyrrolidine groups suggests potential interactions with neurotransmitter systems and metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of similar imidazolidinone derivatives. For example, compounds with similar structural features have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-71.23 ± 0.18Apoptosis induction
A5491.06 ± 0.16Cell cycle arrest

These findings suggest that our compound may exhibit similar cytotoxic effects due to its structural analogies.

Antimicrobial Activity

Compounds containing imidazolidinone structures have also been investigated for antimicrobial properties. The presence of halogenated phenyl groups has been correlated with enhanced antimicrobial efficacy against various bacterial strains.

Neuroprotective Effects

Research indicates that derivatives featuring a pyridine ring can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This activity is particularly relevant for conditions like Alzheimer's disease.

Case Studies

  • Study on Anticancer Properties : A study evaluated the effects of imidazolidinone derivatives on MCF-7 and MDA-MB-231 breast cancer cells, demonstrating significant cytotoxicity and a synergistic effect when combined with doxorubicin .
  • Neuroprotective Study : Another investigation focused on the neuroprotective effects of pyridine-containing compounds, highlighting their potential in reducing neurodegeneration in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one, and how can reaction conditions be optimized?

  • Methodology : Use a hybrid computational-experimental approach. Begin with quantum chemical calculations (e.g., density functional theory) to predict feasible reaction pathways, such as nucleophilic substitution at the chlorophenyl group or coupling reactions involving the imidazolidinone core. Validate predictions via small-scale trials using design of experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading .
  • Key Parameters : Monitor reaction yields via HPLC and characterize intermediates using 1^1H/13^{13}C NMR.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology : Prioritize high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals from the pyrrolidinyl and imidazolidinone moieties. X-ray crystallography is recommended for absolute stereochemical assignment if crystalline derivatives are obtainable .

Q. How can researchers screen for biological activity in early-stage pharmacological studies?

  • Methodology : Perform in vitro assays targeting receptors or enzymes structurally related to the compound’s functional groups (e.g., kinase inhibition assays due to the pyridine-pyrrolidine motif). Pair with in silico docking simulations (AutoDock Vina, Schrödinger) to prioritize targets .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted biological activity data?

  • Methodology : Apply molecular dynamics (MD) simulations to study ligand-receptor binding stability. For example, discrepancies in IC50_{50} values may arise from conformational flexibility in the pyrrolidin-1-yl-2-oxoethyl chain. Use free-energy perturbation (FEP) calculations to quantify binding affinity differences .
  • Case Study : If experimental data shows unexpected selectivity for a non-target kinase, MD can reveal allosteric binding pockets influenced by the 6-methylpyridin-2-yl group .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

  • Methodology :

  • Step 1 : Perform metabolic stability assays (e.g., liver microsomes) to identify vulnerable sites (e.g., oxidation of the pyrrolidine ring).
  • Step 2 : Synthesize analogs with fluorination or methyl group substitutions at labile positions. Validate via comparative pharmacokinetic studies in rodent models .

Q. How can researchers design experiments to address contradictory solubility and bioavailability data across studies?

  • Methodology :

  • DoE Approach : Use a Plackett-Burman design to test variables like pH, co-solvents, and particle size in solubility assays.
  • Advanced Analytics : Pair with solid-state characterization (PXRD, DSC) to identify polymorphic forms affecting dissolution rates .

Q. What experimental frameworks are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodology : Combine proteomics (LC-MS/MS) with transcriptomic profiling (RNA-seq) in treated cell lines. Use pathway enrichment analysis (IPA, DAVID) to identify disrupted networks. Validate findings with CRISPR-Cas9 knockout models of candidate genes .

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